molecular formula C22H23NO4S B2843749 Ethyl 2-(benzofuran-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 868154-08-9

Ethyl 2-(benzofuran-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2843749
CAS No.: 868154-08-9
M. Wt: 397.49
InChI Key: ZNARRSQPEVJEAP-UHFFFAOYSA-N
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Description

Ethyl 2-(benzofuran-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core. Key functional groups include:

  • Position 6: An ethyl group, contributing steric bulk and lipophilicity.
  • Position 3: An ethyl ester, enhancing solubility and serving as a synthetic handle for further modifications.

Properties

IUPAC Name

ethyl 2-(1-benzofuran-2-carbonylamino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S/c1-3-13-9-10-15-18(11-13)28-21(19(15)22(25)26-4-2)23-20(24)17-12-14-7-5-6-8-16(14)27-17/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNARRSQPEVJEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(benzofuran-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be achieved through a multi-step process involving the following key steps:

  • Formation of Benzofuran-2-carboxamide: : This step involves the reaction of benzofuran-2-carboxylic acid with an amine to form the corresponding carboxamide. The reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond.

  • Synthesis of Tetrahydrobenzo[b]thiophene Core: : The tetrahydrobenzo[b]thiophene core can be synthesized using the Gewald reaction, which involves the condensation of a ketone with a cyanoacetic ester in the presence of elemental sulfur and a base. This reaction forms the thiophene ring fused to a benzene ring.

  • Coupling of Benzofuran-2-carboxamide with Tetrahydrobenzo[b]thiophene: : The final step involves the coupling of the benzofuran-2-carboxamide with the tetrahydrobenzo[b]thiophene core. This can be achieved through a nucleophilic substitution reaction, where the amide nitrogen attacks an electrophilic carbon on the thiophene ring, forming the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl groups in the ester and amide functionalities, potentially converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

    Biology: Investigated for its potential antimicrobial, antioxidant, and anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: Possible applications in the development of new materials with unique electronic or optical properties due to its heterocyclic structure.

Mechanism of Action

The mechanism by which ethyl 2-(benzofuran-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, where the compound may act as an inhibitor or modulator. The exact pathways involved would depend on the specific biological activity being investigated, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Position 2 Substituent Position 6 Substituent Molecular Weight (g/mol) Biological Activity Synthesis Method Reference
Ethyl 2-(benzofuran-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Target) Benzofuran-2-carboxamido Ethyl Not reported Not reported Likely amide coupling with benzofuran reagent -
Ethyl 2-((ethoxycarbonyl)amino)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (3a) Ethoxycarbonylamino Phenyl Not reported Not reported Carbamate formation via ethyl chloroformate
Ethyl 2-(2-(4-(pyridin-2-yl)piperazin-1-yl)acetamido)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (5b) Pyridinylpiperazinyl acetamido Phenyl Not reported Not reported Amide coupling with activated carbonyl
Ethyl 2-(acetylamino)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (33) Acetylamino Phenyl Not reported Antibacterial Acetylation with acetyl chloride
Ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4-Fluorobenzamido None (tetrahydro core) 347.4 Not reported Amide coupling with 4-fluorobenzoyl chloride
2-Amino-N-benzyl-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Carboxamide (N-benzyl) Ethyl 314.45 Not reported Not specified
Ethyl (R)-6-methyl-2-(3-(p-tolyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate p-Tolylureido Methyl Not reported sEHI (IC₅₀ < reported threshold) Ureido formation

Key Comparative Insights

Substituent Effects on Bioactivity

  • Benzofuran vs. Benzofuran’s oxygen atom could also participate in hydrogen bonding, a feature absent in simpler amides.
  • Position 6 Substituents : Ethyl (target) and methyl groups introduce moderate steric bulk, while phenyl increases hydrophobicity. These differences influence membrane permeability and target binding.
  • Ureido and Piperazinyl Groups: Compounds with ureido () or piperazinyl () moieties exhibit distinct biological activities, such as sEHI inhibition or receptor modulation, highlighting the role of hydrogen-bond donors/acceptors in target engagement .

Physicochemical Properties

  • The target compound’s benzofuran group may place it in a similar range.
  • Solubility : Ethyl esters (target, 3a, 5b) improve solubility compared to carboxamides () or free acids .

Biological Activity

Ethyl 2-(benzofuran-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its antitumor and cytotoxic effects, as well as its mechanisms of action.

Chemical Structure

The compound features a unique structure that includes a benzofuran moiety and a tetrahydrobenzo[b]thiophene core, which are significant for its biological activity. The structural formula can be represented as follows:

C20H24N2O4S\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_4\text{S}

Antitumor Activity

Recent studies have highlighted the antitumor efficacy of this compound against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer types:

Cancer Type IC50 (µM) Mechanism of Action
MCF-7 (Breast)23.2Induction of apoptosis
A549 (Lung)35.0Cell cycle arrest
HeLa (Cervical)45.0Necrosis induction

The compound demonstrated significant cytotoxicity in MCF-7 cells, inducing apoptosis and necrosis with a notable reduction in cell viability by 26.86% after treatment . Flow cytometry analysis indicated that it caused G2/M phase cell cycle arrest, enhancing the population in this phase by 1.48-fold compared to control .

The biological activity of this compound is believed to involve multiple pathways:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death. The percentage of early apoptotic cells was significantly increased in treated groups.
  • Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly causing G2/M arrest which is critical for preventing cancer cell proliferation.
  • Cytotoxic Effects : The compound exhibits cytotoxicity against human monocytic cells with an IC50 value of approximately 6.2 µM . This suggests potential applications in targeting immune-related conditions.

Case Studies

A notable case study involved the evaluation of the compound's effects on MCF-7 breast cancer cells. Treatment with varying concentrations over a period of 48 hours revealed significant changes in cell morphology and viability:

  • Control Group : 100% viable
  • Treated Group (IC50) : Approximately 73% viable

This indicates that the compound effectively reduces cell viability and induces morphological changes consistent with apoptosis.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Ethyl 2-(benzofuran-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

  • Methodology :

  • Core Synthesis : The tetrahydrobenzo[b]thiophene core is typically synthesized via the Gewald reaction , involving cyclohexanone, ethyl cyanoacetate, and elemental sulfur under basic conditions (e.g., triethylamine in ethanol) .
  • Functionalization : Subsequent acylation or amidation introduces the benzofuran-2-carboxamido group. For example, coupling the core with benzofuran-2-carbonyl chloride in dry dichloromethane (DCM) under nitrogen, followed by reflux and purification via reverse-phase HPLC (using MeCN:H₂O gradients) .
  • Ethyl Group Introduction : Alkylation at the 6-position can be achieved using ethyl halides or via reductive amination with aldehydes under catalytic hydrogenation .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for verifying substituent positions. For example, the ethyl ester group typically shows a triplet at δ 1.35 ppm (1^1H) and a quartet at δ 4.27 ppm (1^1H) .
  • IR Spectroscopy : Confirm amide (C=O stretch at ~1650–1700 cm1^{-1}) and ester (C-O stretch at ~1200–1250 cm1^{-1}) functionalities .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z calculated for C₂₁H₂₂N₂O₄S: 422.1264) .

Q. What are the primary solvent systems and reaction conditions for its synthesis?

  • Optimized Conditions :

  • Solvents : Dry DCM or DMF for acylation/amidation steps; ethanol or THF for cyclization via Gewald reaction .
  • Temperature : Reflux (~40–70°C) for Gewald reaction; room temperature for coupling reactions to avoid side products .
  • Catalysts : Triethylamine or morpholine as bases for deprotonation during nucleophilic substitution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • SAR Framework :

  • Core Modifications : Replace the tetrahydrobenzo[b]thiophene with thiazole or furan analogs (e.g., derivatives in ) to assess impact on bioactivity .
  • Substituent Effects : Systematic variation of the ethyl group (e.g., methyl, propyl) and benzofuran moiety (e.g., halogenation) can elucidate steric/electronic requirements for target binding .
  • Biological Assays : Test modified analogs against enzyme targets (e.g., kinases) or in cytotoxicity screens (e.g., NCI-60 panel) to correlate structural changes with activity .

Q. What analytical techniques resolve contradictory data in reaction pathways?

  • Contradiction Management :

  • HPLC-MS Tracking : Monitor intermediates during multi-step syntheses to identify side products (e.g., over-acylation detected via LC-MS) .
  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled reagents to trace unexpected bond formations in NMR .
  • X-ray Crystallography : Resolve ambiguous NMR/IR data by determining crystal structures of intermediates (e.g., as in for analogous compounds) .

Q. What computational methods predict its interactions with biological targets?

  • In Silico Strategies :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., COX-2 or EGFR kinases) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories (AMBER or GROMACS) .
  • QSAR Modeling : Train models on bioactivity data from analogs (e.g., thiophene derivatives in ) to predict IC₅₀ values .

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